Product packaging for (-)-Nicotine-[methyl-3H](Cat. No.:CAS No. 152558-62-8)

(-)-Nicotine-[methyl-3H]

Cat. No.: B587796
CAS No.: 152558-62-8
M. Wt: 164.244
InChI Key: SNICXCGAKADSCV-ZCPMIHGASA-N
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Description

Significance of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Neurobiological Systems

Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are crucial for fast neurotransmission in both the central and peripheral nervous systems. frontiersin.org These receptors are activated by the neurotransmitter acetylcholine and the addictive substance nicotine (B1678760). scholarpedia.org Their activation allows the passage of cations, such as sodium, potassium, and in some cases calcium, across the cell membrane, leading to the depolarization of the neuron and the propagation of nerve impulses. scholarpedia.orgmdpi.com

The diverse assembly of different nAChR subunits gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties. In the human brain, the most predominantly expressed subtypes are the homomeric α7 and the heteromeric α4β2* nAChRs. frontiersin.org This diversity allows them to participate in a wide range of brain functions, including:

Cognitive Processes: nAChRs are critically involved in learning and memory, attention, and other high-order cognitive functions. frontiersin.orgpasteur.fr They modulate the release of various neurotransmitters, including dopamine (B1211576), serotonin, glutamate (B1630785), and γ-aminobutyric acid (GABA), which are essential for these processes. scholarpedia.org

Motor Control: These receptors play a role in controlling voluntary movements. pasteur.fr

Reward and Addiction: The modulatory effect of nAChRs on dopamine release in the brain's mesolimbic pathway is a major factor in nicotine addiction. scholarpedia.orgnih.gov

Neuroprotection and Inflammation: nAChRs are involved in mediating anti-inflammatory effects within the brain and can influence neuroprotective pathways. mdpi.comfrontiersin.org

Given their widespread influence, dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. frontiersin.orgscholarpedia.org This makes them significant therapeutic targets for drug development. frontiersin.org

Rationale for Utilizing (-)-Nicotine-[methyl-3H] as a Radioligand in Preclinical Research

The use of radioligands is a fundamental technique in pharmacology and neuroscience for studying receptors. A radioligand is a radioactively labeled drug that can bind to a specific receptor, allowing researchers to quantify and characterize the receptor's properties. (-)-Nicotine-[methyl-3H] is a valuable tool in this context for several reasons:

High Affinity and Specificity: (-)-Nicotine-[methyl-3H] binds with high affinity to nAChRs, particularly the high-affinity agonist binding sites. nih.govfrontiersin.org This strong and specific binding allows for the accurate labeling and measurement of these receptors even at low concentrations.

Agonist Properties: As an agonist, (-)-Nicotine-[methyl-3H] mimics the action of the natural neurotransmitter acetylcholine, enabling the study of the receptor in its active state. acs.org

Tritium (B154650) Labeling: The use of tritium (³H) as the radioactive label offers several advantages. Tritium is a low-energy beta emitter, which makes it safer to handle compared to other isotopes and provides good resolution in techniques like autoradiography.

These properties make (-)-Nicotine-[methyl-3H] an ideal choice for various preclinical research applications, including receptor binding assays and autoradiography, to map the distribution and density of nAChRs in the brain. nih.govjneurosci.org

Scope and Objectives of Academic Investigations Involving the Compound

Academic investigations utilizing (-)-Nicotine-[methyl-3H] have significantly contributed to our understanding of the nicotinic cholinergic system. The primary objectives of these studies often include:

Characterizing nAChR Binding Sites: Early studies focused on characterizing the binding properties of [3H]nicotine to brain membranes, establishing the existence of high-affinity binding sites and exploring their kinetics. nih.govnih.gov

Mapping nAChR Distribution: Autoradiography with (-)-Nicotine-[methyl-3H] has been used to visualize the precise anatomical location of nAChRs in the brain, revealing high densities in areas like the thalamus, superior colliculus, and specific cortical layers. nih.govnih.gov

Investigating Receptor Regulation: Researchers have used this radioligand to study the phenomenon of nAChR upregulation in response to chronic nicotine exposure, a key aspect of nicotine dependence. snmjournals.orgupenn.edu Studies have shown that chronic nicotine administration leads to an increase in the number of nAChR binding sites. upenn.eduoup.com

Understanding Disease Pathology: By comparing nAChR binding in normal and diseased brain tissue, researchers can gain insights into the role of these receptors in various neurological disorders. For instance, alterations in [3H]nicotine binding have been observed in postmortem brain tissue from individuals with Alzheimer's disease and Parkinson's disease. snmjournals.org

Screening Novel Compounds: (-)-Nicotine-[methyl-3H] is used in competitive binding assays to determine the affinity of new, unlabeled compounds for nAChRs, aiding in the development of novel therapeutic agents. researchgate.netbarrowneuro.org

Interactive Data Table: Binding Affinity of Nicotinic Ligands This table summarizes the binding affinities (Ki values) of various compounds for nicotinic acetylcholine receptors, as determined in different research studies.

CompoundRadioligandBrain Region/Cell LineKi (nM)Reference
(-)-Nicotine(-)-[3H]NicotineRat Brain Membranes~2-3 nih.gov
(-)-Nicotine(-)-[3H]CytisineRat Cortical Membranes10-fold lower than 5-11C-Methyl-A-85380 snmjournals.org
ABT-418[3H]NicotineBrain6 researchgate.net
7-pyridin-3-yl-3-azabicyclo[3.3.1]non-6-ene (11a)[3H]-NicotineSH-EP1 cells (α4β2)0.17 barrowneuro.org
Varenicline (B1221332)[3H]-EpibatidineMouse CortexNot specified, but upregulated nAChRs upenn.edu

Interactive Data Table: Regional Distribution of [3H]Nicotine Binding in Rat Brain This table illustrates the density of [3H]nicotine binding sites in various regions of the rat brain as determined by autoradiography.

Brain RegionBinding DensityReference
Interpeduncular NucleusVery High nih.gov
Medial HabenulaVery High nih.gov
Thalamic NucleiHigh nih.gov
Superior ColliculusHigh nih.gov
Cerebral Cortex (Layers III/IV)High nih.gov
Dentate Gyrus (Molecular Layer)Moderate nih.gov
HypothalamusSparse nih.gov
Caudate-PutamenSparse nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B587796 (-)-Nicotine-[methyl-3H] CAS No. 152558-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-1-(tritiomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-ZCPMIHGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]CN1CCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Radiochemical Synthesis and Comprehensive Characterization of Nicotine Methyl 3h

Methodologies for Methyl Tritiation and Efficient Radiolabeling Synthesis

The synthesis of (-)-Nicotine-[methyl-3H] primarily involves the introduction of a tritium (B154650) atom onto the methyl group of the nicotine (B1678760) molecule. A common and effective method for this is the N-methylation of the precursor, nornicotine, using a tritiated methylating agent. nih.gov

One established synthetic route involves the reaction of (-)-nornicotine with tritiated methyl iodide ([3H]CH3I). nih.gov This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. nih.gov The use of a base, like sodium hydroxide, may be employed to facilitate the reaction. nih.gov The process requires careful control of reaction conditions, including temperature and time, to optimize the radiochemical yield and specific activity of the final product. nih.gov

Another approach involves the use of tritiated methyl triflate ([3H]CH3OTf), which is a more reactive methylating agent than methyl iodide. nih.gov This can lead to higher radiochemical yields and specific activities under milder reaction conditions. nih.gov The synthesis generally involves the reduction of [3H]CO2 to produce [3H]CH3I, which is then used to methylate nornicotine. nih.gov

For instance, a synthesis of 4,4-ditritio-(-)-nicotine with a high specific activity of 4.7 Ci/mmol was achieved starting from (-)-nicotine through a 4,4-dibromocotinine intermediate. nih.gov While this example involves tritiation at a different position, the underlying principles of multi-step synthesis to achieve high specific activity are relevant.

The choice of synthetic method depends on several factors, including the desired specific activity, the required quantity of the radioligand, and the available starting materials and equipment. openmedscience.comacs.org Late-stage hydrogen isotope exchange is another powerful technique for introducing tritium, often utilizing metal catalysts like iridium or rhodium complexes. nih.gov However, for methyl-labeled compounds, synthesis from a tritiated precursor is generally more direct. openmedscience.com

Analytical Determination of Radiochemical Purity and Specific Activity

Ensuring the quality of (-)-Nicotine-[methyl-3H] for research applications necessitates rigorous analytical characterization to determine its radiochemical purity and specific activity.

Radiochemical Purity: The radiochemical purity is the proportion of the total radioactivity in a sample that is present in the chemical form of (-)-Nicotine-[methyl-3H]. ymaws.com Impurities can arise from the starting materials, byproducts of the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing radiochemical purity. nih.govnih.gov A reversed-phase HPLC system equipped with a radioactivity detector is commonly used. nih.govnih.gov The sample is injected onto a column (e.g., a C18 column), and a mobile phase, often a mixture of a buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), is used to separate the components. nih.govnih.gov The retention time of the radioactive peak corresponding to (-)-Nicotine-[methyl-3H] is compared to that of a non-radioactive ("cold") standard of (-)-nicotine. nih.gov The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the expected retention time. nih.gov Radiochemical purity of greater than 99.9% has been reported for similar radiolabeled nicotine compounds. nih.gov

Thin-Layer Chromatography (TLC) is another method that can be used for purity analysis, offering a simpler and faster, though often less resolute, alternative to HPLC. ymaws.comiha.org.ir

Specific Activity: The specific activity of a radiolabeled compound is the amount of radioactivity per unit mass of the compound, typically expressed in Curies per millimole (Ci/mmol) or Gigabecquerels per micromole (GBq/µmol). snmjournals.org High specific activity is crucial for receptor binding studies where the concentration of target receptors is low. snmjournals.orguni-regensburg.de

The determination of specific activity involves quantifying both the total radioactivity and the total mass of the nicotine in a given sample volume. Radioactivity is measured using a liquid scintillation counter. uni-regensburg.de The mass of nicotine can be determined using a calibrated analytical method like HPLC with UV detection, by comparing the peak area of the sample to a standard curve generated from known concentrations of non-radioactive nicotine. nih.gov Specific activities for tritiated nicotine have been reported in the range of approximately 63.5 Ci/mmol to 84.9 Ci/mmol. uni-regensburg.de

Physicochemical Considerations for Radioligand Stability and Optimized Storage Conditions

The stability of (-)-Nicotine-[methyl-3H] is a critical factor for its successful use in research, as degradation can lead to a decrease in radiochemical purity and potentially misleading experimental results. The primary mechanism of degradation for radiolabeled compounds is autoradiolysis, or self-decomposition, which is caused by the interaction of the emitted beta particles with the compound itself.

Factors Affecting Stability:

Specific Activity: Higher specific activity leads to a greater rate of self-decomposition.

Storage Temperature: Lower temperatures generally reduce the rate of chemical and radiolytic degradation. e-cigarette-forum.com

Solvent: The choice of solvent can influence stability. For example, storing nicotine in a viscous solvent like vegetable glycerin (VG) at low temperatures can help inhibit the interaction of nicotine molecules with any residual oxygen. e-cigarette-forum.com

Presence of Oxygen and Light: Exposure to oxygen and light can accelerate the degradation of nicotine. e-cigarette-forum.com

Optimized Storage Conditions: To maximize the shelf-life of (-)-Nicotine-[methyl-3H], the following storage conditions are recommended:

Temperature: Storage at low temperatures is crucial. Refrigeration (around 2-8 °C) is often sufficient for short-term storage, while freezing is recommended for long-term storage to minimize degradation. e-cigarette-forum.compouchdaddy.com Some sources suggest an optimal storage temperature between 34-41°F (1-5°C). e-cigarette-forum.com

Inert Atmosphere: Storing the compound under an inert gas, such as argon or nitrogen, can help to prevent oxidation.

Solvent: The compound is often stored in a solvent in which it is stable, such as ethanol (B145695) or a buffer solution.

Protection from Light: Storing the compound in amber vials or in the dark protects it from light-induced degradation. e-cigarette-forum.com

Airtight Containers: Using airtight containers prevents the ingress of moisture and oxygen. pouchdaddy.com

By adhering to these storage practices, the integrity of the radioligand can be maintained for an extended period, ensuring reliable and reproducible results in experimental applications. Regular re-analysis of the radiochemical purity is advisable, especially after prolonged storage.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (short-term), ≤ -20°C (long-term)Reduces the rate of chemical and radiolytic degradation. e-cigarette-forum.compouchdaddy.com
Atmosphere Inert gas (e.g., argon, nitrogen)Prevents oxidation.
Container Airtight, light-protecting (e.g., amber vial)Prevents degradation from oxygen, moisture, and light. e-cigarette-forum.compouchdaddy.com
Solvent Ethanol or appropriate bufferEnsures solubility and stability.

In Vitro Pharmacological Characterization of Nicotine Methyl 3h Binding Dynamics

Quantitative Receptor Binding Affinity and Dissociation Kinetics at Neuronal Nicotinic Acetylcholine (B1216132) Receptors

The interaction of (-)-Nicotine-[methyl-3H] with nAChRs can be quantified by its binding affinity and the rates at which it associates and dissociates from the receptor.

Determination of Equilibrium Binding Parameters (K D, Bmax)

Equilibrium binding assays are used to determine the dissociation constant (K D ), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax). A lower K D value indicates a higher binding affinity.

Studies using rat brain membranes have shown that the binding of [ 3 H]nicotine is saturable and reversible. researchgate.net Scatchard analysis of [ 3 H]nicotine binding in rat brain membrane preparations has yielded K D values in the nanomolar range, indicating high affinity. For instance, one study reported a K D of 0.89 nM and a Bmax of 115 fmol/mg protein. nih.gov Another study measuring the binding of [ 3 H]nicotine to mouse brain found an average K D of 59 nM and a Bmax of 88 fmoles/mg of protein. researchgate.net In human embryonic kidney (HEK) cells expressing human α4β2 nAChRs, the half-maximal value for equilibrium binding of [ 3 H]nicotine was determined to be 11 nM. nih.gov

PreparationK D (nM)Bmax (fmol/mg protein)
Rat Brain Membranes0.89115
Mouse Brain5988
Human α4β2 nAChRs in HEK cells11Not Reported

Analysis of Kinetic Association and Dissociation Rates

In oocytes expressing α4β2 nAChRs, the dissociation of [ 3 H]nicotine was found to follow a single exponential time course with a time constant of 65 seconds. nih.gov This relatively rapid dissociation is a key characteristic of its interaction with this receptor subtype.

Assessment of Stereospecificity in Ligand-Receptor Interactions

Nicotinic receptors exhibit a clear preference for the naturally occurring (-)-nicotine enantiomer. The binding of nicotine (B1678760) to nAChRs is stereospecific, with the S-(-)-nicotine isomer demonstrating a higher affinity and being significantly more potent (10- to 100-fold) than its R-(+)-nicotine enantiomer. caltech.edu This stereoselectivity is a fundamental aspect of the pharmacological profile of nicotine and its analogs.

Subtype Selectivity and Competitive Ligand Binding Profiles

(-)-Nicotine-[methyl-3H] is extensively used to characterize the binding properties of different nAChR subtypes, particularly the high-affinity α4β2 and the low-affinity α7 subtypes.

Characterization of Alpha4Beta2 (α4β2) nAChR Binding Sites

The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the mammalian brain. jneurosci.orgacs.org Chronic exposure to nicotine leads to an upregulation of these receptors, a phenomenon linked to nicotine addiction. jneurosci.orgjneurosci.org

Binding assays using [ 3 H]nicotine on cells expressing human α4β2 subunits are a standard method for determining the affinity of new compounds for this receptor subtype. barrowneuro.org Competition binding studies show that nicotinic agonists are competitive with [ 3 H]nicotine binding. nih.gov The binding of [ 3 H]nicotine to α4β2 receptors is saturable, and specific binding is highly correlated with nicotine-induced currents, confirming that the binding sites are functional receptors. nih.gov The affinity of various ligands for the α4β2 subtype can be determined by their ability to displace [ 3 H]nicotine.

Characterization of Alpha7 (α7) nAChR Binding Sites

The α7 nAChR subtype has a lower affinity for nicotine compared to the α4β2 subtype. researchgate.net While [ 3 H]nicotine can be used, other radioligands like [ 3 H]methyllycaconitine (MLA) or [ 125 I]α-bungarotoxin are often preferred for characterizing α7 receptors due to their higher selectivity. uni-bonn.de However, competitive binding assays with [ 3 H]nicotine can still provide valuable information about the interaction of other compounds with the α7 subtype. For example, the development of selective α7 agonists often involves assessing their ability to displace radioligands, including in some contexts, derivatives of nicotine, to determine their binding profile at this receptor. nih.gov Nicotine itself acts as an agonist at α7 nAChRs, and this interaction is implicated in various physiological processes. nih.gov

Interactions with Other nAChR Subtypes (e.g., α3, α6-containing receptors)

The binding dynamics of nicotinic ligands extend beyond the most abundant α4β2* subtypes to other significant neuronal nicotinic acetylcholine receptors (nAChRs), including those containing α3 and α6 subunits. These subtypes, while less widespread than α4β2, play crucial roles in specific neural pathways. The α3β4 subtype is notably present in autonomic ganglia and specific brain regions like the interpeduncular nucleus (IPN) and medial habenula. nih.govnih.gov The α6β2* subtype is of particular interest due to its restricted expression in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra, as well as retinal ganglion cells, implicating it in reward pathways and motor control. nih.govfrontiersin.org

The affinity of nicotine for these subtypes generally differs. While α4β2* and α6β2* nAChRs exhibit the highest affinity for nicotine, the α3β4* subtype typically shows a lower affinity. nih.gov Competition binding experiments are commonly used to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of unlabeled ligands against a radiolabeled probe. These studies reveal the relative affinity of various nicotinic compounds for different receptor subtypes. For example, the toxin α-Conotoxin MII (α-CtxMII) has been a valuable tool in distinguishing α6β2-containing receptors from other subtypes, as it shows sensitivity towards them. nih.govnih.gov Research indicates that α6β2 nAChRs are the primary α-CtxMII-sensitive receptors modulating dopamine (B1211576) release in the nucleus accumbens. nih.gov

The functional consequences of ligand binding at these subtypes are often assessed through neurotransmitter release assays. Nicotine acts as an agonist at both α3β4* and α6β2* nAChRs, stimulating the release of neurotransmitters like acetylcholine (ACh) from the IPN (an α3β4* mediated response) and dopamine from striatal synaptosomes (an α4β2* and α6β2* mediated response). nih.govfrontiersin.org

The following table summarizes representative binding affinity data for nicotine at various nAChR subtypes.

CompoundReceptor SubtypeKi (nM)IC50 (nM)Brain Region/Cell Line
Nicotineα3β44.4 ± 3.612.44 ± 2.20Rat IPN Membranes
Nicotineα6β21.14 ± 0.351.9 ± 0.6Mouse ST, OT, SC Membranes
Nicotineα4β2*~1N/AHuman Brain
Data presented is compiled from various studies and methodologies, which may account for variations in absolute values. nih.govnih.govfrontiersin.org

Preclinical Disposition and Enzymatic Biotransformation of Nicotine Methyl 3h

Comprehensive Tissue Distribution and Cellular Accumulation Patterns in Animal Models

The distribution of (-)-Nicotine-[methyl-3H] throughout the body is a critical aspect of its preclinical profile. Studies in animal models have provided detailed insights into its localization in various tissues and how the method of administration affects its kinetics.

Regional Distribution in Central Nervous System and Peripheral Tissues

Following administration, (-)-Nicotine-[methyl-3H] rapidly distributes throughout the body, crossing the blood-brain barrier and accumulating in various tissues. nih.gov In animal models such as rats, the highest concentrations of nicotine (B1678760) have been observed in the kidneys, regardless of the administration route. nih.gov Significant accumulation also occurs in the salivary and adrenal glands, as well as various parts of the gastrointestinal tract, including the fundus, antrum, duodenum, jejunum, ileum, and colon. nih.gov

Within the central nervous system (CNS), nicotine is widely distributed, with notable concentrations in the thalamus and midbrain, regions with high densities of nicotinic acetylcholine (B1216132) receptors. psychiatryonline.org Studies have shown that nicotine concentrates in the brain, liver, kidney, and spleen. sci-hub.se The lung also acts as a significant, albeit short-term, depot for nicotine, which can delay its peak concentration in the arterial circulation. doi.org

The cellular accumulation of nicotine is influenced by its lipophilic nature, allowing it to readily cross cell membranes. nih.gov Inside cells, particularly in the brain, nicotine can accumulate in acidic vesicles, a process that can influence its residence time in specific neurons. nih.gov

Table 1: Regional Distribution of (-)-Nicotine-[methyl-3H] in Animal Models
TissueRelative AccumulationReference
KidneysHighest nih.govoup.com
Salivary GlandsHigh nih.gov
Adrenal GlandsHigh nih.gov
Gastrointestinal TractHigh nih.gov
BrainHigh sci-hub.seoup.com
LiverHigh sci-hub.seoup.com
LungsHigh sci-hub.seoup.com
SpleenHigh sci-hub.se
HeartModerate oup.com
MuscleModerate oup.com

Influence of Administration Modality on Distribution Kinetics

The method by which (-)-Nicotine-[methyl-3H] is administered significantly impacts its distribution kinetics. Studies comparing bolus injection to constant infusion in rats have revealed notable differences in tissue retention. nih.gov

The route of administration also influences the speed and pattern of distribution. For instance, intravenous injection leads to the rapid detection of nicotine's metabolite, cotinine (B1669453), in the brain within minutes. frontiersin.org In contrast, subcutaneous administration results in a slower accumulation of cotinine in the brain. frontiersin.org Inhalation, a common route of exposure in humans, leads to rapid absorption through the lungs. nih.gov

The kinetics of administration, such as continuous versus pulsed infusions, can also affect the development of tolerance to nicotine's effects, even when the total dose is the same. nih.gov

Identification and Characterization of Enzymatic Biotransformation Pathways

The biotransformation of (-)-Nicotine-[methyl-3H] is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. nih.gov These pathways lead to the formation of various metabolites, which are then excreted from the body.

Major Metabolic Routes (e.g., N-oxidation, N-methylation, Glucuronidation)

Nicotine is extensively metabolized in mammals, with several key pathways identified. nih.govomicsonline.org The primary metabolic routes include:

C-oxidation: The most significant pathway, accounting for approximately 80% of nicotine metabolism, is the C-oxidation of the pyrrolidine (B122466) ring, leading to the formation of cotinine. researchgate.net This process is primarily catalyzed by the cytochrome P450 enzyme CYP2A6, with aldehyde oxidase also playing a role. nih.govresearchgate.net

N-oxidation: This pathway involves the oxidation of the nitrogen atom in the pyridine (B92270) ring, forming nicotine N'-oxide. nih.govaacrjournals.org This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3 in humans. nih.govaacrjournals.org This route accounts for about 4-7% of nicotine metabolism. nih.gov

Glucuronidation: Nicotine can also undergo direct conjugation with glucuronic acid to form nicotine-N-β-glucuronide. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and accounts for approximately 3-5% of nicotine metabolism. nih.gov

N-demethylation: A minor pathway involves the removal of the methyl group from the pyrrolidine nitrogen, resulting in the formation of nornicotine. nih.gov

N-methylation: Another minor pathway is the methylation of the pyridine nitrogen, leading to the formation of the nicotine isomethonium ion. nih.gov

Identification and Structural Elucidation of Radiometabolites

Through the use of radiolabeled nicotine, such as (-)-Nicotine-[methyl-3H], researchers have been able to identify and quantify its various metabolites. The major radiometabolites identified in urine include:

Cotinine: The primary metabolite, formed through C-oxidation. nih.gov

3'-Hydroxycotinine: A major metabolite of cotinine, often excreted as a glucuronide conjugate. nih.gov

Nicotine N'-oxide: Formed via N-oxidation. nih.gov

Nicotine glucuronide: The product of direct glucuronidation. nih.gov

Nornicotine: Formed through N-demethylation. nih.gov

Studies have shown that over 90% of a systemic dose of nicotine can be accounted for by nicotine and its metabolites in the urine. nih.gov

Table 2: Major Radiometabolites of (-)-Nicotine-[methyl-3H]
MetabolitePrecursorKey Enzyme(s)Reference
CotinineNicotineCYP2A6, Aldehyde Oxidase nih.govresearchgate.net
3'-HydroxycotinineCotinineCYP2A6 nih.gov
Nicotine N'-oxideNicotineFMO3 nih.govaacrjournals.org
Nicotine GlucuronideNicotineUGTs nih.gov
NornicotineNicotineCYP2A6 nih.govresearchgate.net

In Vitro Metabolic Stability and Associated Enzyme Kinetics

In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in characterizing the metabolic stability of nicotine and the kinetics of the enzymes involved. nih.govacs.org

The primary enzyme responsible for nicotine metabolism is CYP2A6, which exhibits a high affinity for nicotine. nih.gov The rate of nicotine clearance is largely dependent on hepatic blood flow due to this high-affinity metabolism. nih.gov In vitro systems have shown that P450 2B6 is another enzyme capable of catalyzing the 5'-oxidation of nicotine, but it is significantly less efficient than CYP2A6. nih.gov

The formation of nicotine N'-oxide is stereoselective, with human liver microsomes primarily producing the trans-isomer. acs.org While FMO1 can also catalyze nicotine N-oxidation, FMO3 is the predominant enzyme in the liver. nih.gov

Inhibition studies have been used to assess the impact of other compounds on nicotine metabolism. For example, cannabidiol (B1668261) (CBD) has been shown to inhibit CYP2A6-mediated nicotine metabolism in vitro. acs.org

The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined for various metabolic pathways, providing a quantitative understanding of nicotine biotransformation.

Advanced Research Methodologies and Applications Utilizing Nicotine Methyl 3h

Quantitative Receptor Autoradiography for Detailed Receptor Mapping

Quantitative receptor autoradiography with (-)-Nicotine-[methyl-3H] allows for the precise visualization and quantification of nAChRs in various brain regions. This technique provides invaluable insights into the anatomical distribution of these receptors and how their densities may be altered in different physiological and pathological states.

High-Resolution Mapping in Defined Central Nervous System Regions

(-)-Nicotine-[methyl-3H] has been instrumental in generating high-resolution maps of nAChR binding sites throughout the central nervous system (CNS). Autoradiographic studies have revealed a heterogeneous distribution of these receptors, with high concentrations consistently found in the thalamus, neocortex, and striatal regions. nih.gov Scatchard analysis of the binding data indicates the presence of both high- and low-affinity nicotinic sites, with the latter being more abundant. nih.gov The distribution of these binding sites does not always align with the distribution of choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine (B1216132) synthesis, suggesting a complex relationship between cholinergic innervation and receptor localization. nih.gov

In human brain tissue, high-affinity (-)-Nicotine-[methyl-3H] binding sites are concentrated in the thalamic nuclei, neocortical layers, and striatum. nih.gov Comparative studies in rodents have shown a similar distribution, highlighting the conserved nature of the nicotinic system across species. okayama-u.ac.jp For instance, in the mouse brain, the density of α4β2 nAChRs, a major subtype labeled by [3H]nicotine, is high in the cortex, striatum, hippocampus, and thalamus. okayama-u.ac.jp These detailed maps provide a foundational understanding of the neural circuits that are modulated by nicotinic signaling.

Analysis of Receptor Density and Distribution Alterations in Preclinical Models

A significant application of (-)-Nicotine-[methyl-3H] autoradiography is the examination of changes in nAChR density in preclinical models of various conditions. For example, studies have investigated the impact of chronic nicotine (B1678760) administration on receptor levels. While some studies using L-[3H]-nicotine have reported no alterations in nAChR levels in certain brain areas of mice after 7 or 10 days of nicotine treatment, others have shown that chronic nicotine exposure can lead to an upregulation of nAChR binding sites in specific brain regions. conicet.gov.ar

Furthermore, this technique has been employed to study the neurobiology of nicotine withdrawal. Autoradiographic mapping in mice has demonstrated a significant increase in α4β2 nAChR labeling, as measured by [3H]epibatidine (a ligand with similar binding profile to key nAChR subtypes as nicotine), in areas like the nucleus accumbens shell and medial habenular nucleus during mecamylamine-precipitated withdrawal. conicet.gov.ar Such studies are crucial for understanding the neuroadaptations that contribute to nicotine dependence.

In Vitro Receptor Binding and Functional Assays

(-)-Nicotine-[methyl-3H] is extensively used in a variety of in vitro assays to characterize the pharmacological properties of nAChRs and to screen for novel therapeutic compounds.

Application in Membrane Preparations and Recombinant Cell-Based Assays

In vitro binding assays using membrane preparations from brain tissue have been fundamental in characterizing the affinity and specificity of nAChRs. These assays typically involve incubating brain membrane preparations with (-)-Nicotine-[methyl-3H] and measuring the amount of bound radioactivity. nih.govnih.gov Such studies have determined the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]nicotine in various brain regions, providing quantitative measures of receptor affinity and density. nih.gov For example, in mouse striatal membranes, the Kd for [3H]nicotine binding was found to be 3.7 ± 0.5 nM with a Bmax of 67.5 ± 2.2 fmol/mg of protein. nih.gov

The development of recombinant cell-based assays has further advanced the study of specific nAChR subtypes. nih.gov Cell lines stably expressing defined nAChR subunits (e.g., α4β2, α3β4) are used to screen for compounds that modulate receptor function. nih.gov These high-throughput screening assays often utilize membrane potential dyes to measure receptor activation in response to agonists like nicotine. nih.gov

Characterization of Agonist-Stimulated Neurotransmitter Release (e.g., Dopamine (B1211576), Acetylcholine, Norepinephrine) from Synaptosomes and Tissue Slices

(-)-Nicotine-[methyl-3H] is indirectly utilized in studies characterizing the functional consequences of nAChR activation, such as neurotransmitter release. While the radiolabel is on the nicotine molecule itself, these experiments often measure the release of other tritiated neurotransmitters, such as [3H]dopamine, [3H]acetylcholine, or [3H]norepinephrine, from synaptosomes (isolated nerve terminals) or brain tissue slices upon stimulation with unlabeled (-)-nicotine.

Dopamine Release: Nicotine potently stimulates the release of [3H]dopamine from striatal synaptosomes. nih.govnih.gov This release is concentration-dependent and mediated by presynaptic nAChRs. nih.gov Studies have shown that nicotine-evoked dopamine release is more potent in the striatum compared to norepinephrine (B1679862) release in the hippocampus. nih.gov The EC50 for nicotine-stimulated [3H]dopamine release from mouse striatal synaptosomes has been reported to be 0.33 ± 0.13 μM. nih.gov

Norepinephrine Release: Nicotine also evokes the release of [3H]norepinephrine from hippocampal and cortical tissue slices. nih.govnih.gov This release is calcium-dependent and can be blocked by nAChR antagonists. nih.gov In human cerebral cortex slices, nicotine-stimulated [3H]norepinephrine release is mediated by α-bungarotoxin-insensitive nAChRs. nih.gov The potency of nicotine to evoke norepinephrine release is generally lower than its effect on dopamine release. nih.gov

Acetylcholine Release: The effect of nicotine on acetylcholine release is complex, involving both direct and indirect mechanisms. Nicotine can enhance the release of [3H]acetylcholine from cortical and hippocampal preparations. jst.go.jpcore.ac.uk Studies using microdialysis in rats have shown that nicotinic agonists can increase cortical acetylcholine levels. jst.go.jp

Table 1: EC50 Values for Nicotine-Stimulated Neurotransmitter Release

Neurotransmitter Brain Region Preparation EC50 (µM) Reference
Dopamine Striatum Mouse Synaptosomes 0.33 nih.gov
Dopamine Striatum Rat Synaptosomes 0.16 nih.gov
Norepinephrine Hippocampus Rat Synaptosomes 6.5 nih.gov
Norepinephrine Locus Coeruleus Fetal Rat Cells 0.9 nih.gov

Studies on Ion Flux and Associated Second Messenger Cascade Activation

The primary function of nAChRs is to form ion channels that, upon activation, allow the influx of cations like Na+ and Ca2+. The role of (-)-Nicotine-[methyl-3H] in these studies is primarily as a reference compound to characterize the receptors that mediate these fluxes.

Functional assays have been developed to measure agonist-stimulated ion flux, often using the K+ analog 86Rb+. nih.gov Nicotine stimulates 86Rb+ efflux from brain synaptosomes in a concentration-dependent manner, and the magnitude of this flux correlates with the density of [3H]nicotine binding sites in different brain regions. nih.gov This indicates that the high-affinity binding sites labeled by [3H]nicotine are indeed functional ion channels. nih.gov

The influx of Ca2+ through nAChRs can trigger various intracellular second messenger cascades. nih.govnih.gov For example, nAChR activation can lead to the activation of protein kinases and the transcription factor CREB (cAMP response element-binding protein), which are involved in synaptic plasticity and long-term memory formation. nih.gov Nicotine has been shown to protect against β-amyloid-induced neurotoxicity, and this effect may be mediated by the activation of neuroprotective signaling pathways like the phosphatidylinositol 3-kinase (PI3K) cascade. researchgate.net

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Animal Models

The tritium-labeled analog of nicotine, (-)-Nicotine-[methyl-3H], serves as a critical tool in preclinical animal models to investigate the pharmacokinetic and pharmacodynamic properties of nicotine and its analogs. These studies provide foundational knowledge for understanding drug disposition and action in living organisms.

Assessment of Absorption, Distribution, and Elimination Kinetics

The use of radiolabeled nicotine, including (-)-Nicotine-[methyl-3H], allows for detailed tracking of the compound throughout the body, providing insights into its absorption, distribution, and elimination (pharmacokinetics).

Absorption: Following administration, nicotine is absorbed into the bloodstream. The rate and extent of absorption can be influenced by the route of administration and the formulation of the nicotinic compound. For instance, absorption from transdermal patches is slower and results in more sustained plasma concentrations compared to the rapid absorption from smoking. scispace.com The pH of the environment also plays a crucial role; as a weak base, nicotine is more readily absorbed in alkaline conditions where it is less ionized. scispace.comnih.gov

Distribution: Once in the bloodstream, nicotine is extensively distributed to body tissues. nih.gov Studies in animal models and human autopsy samples show high concentrations of nicotine in the liver, kidneys, spleen, and lungs, with the lowest affinity for adipose tissue. scispace.comnih.gov Plasma protein binding of nicotine is low, at less than 5%. scispace.comnih.gov The volume of distribution is large, averaging 2.6 L/kg, indicating significant tissue uptake. scispace.comnih.gov

Elimination: Nicotine is primarily eliminated through metabolism in the liver, with cytochrome P450 (CYP) enzymes, particularly CYP2A6, playing a major role. researchgate.net The major metabolic pathway leads to the formation of cotinine (B1669453). nih.gov About 70-80% of nicotine is converted to cotinine. nih.gov Other metabolites include nicotine N'-oxide. nih.gov The kidneys excrete nicotine and its metabolites. nih.gov The rate of renal clearance is influenced by urinary pH; acidification of urine increases the ionization of nicotine, which in turn enhances its excretion. nih.gov The half-life of nicotine in plasma is approximately 2-3 hours. nih.gov

Factors such as genetic variations in metabolic enzymes, age, sex, and disease states can influence the metabolism and elimination of nicotine. researchgate.net For example, menthol, a common additive in tobacco products, has been shown to inhibit nicotine metabolism, leading to decreased clearance and increased plasma levels of nicotine in mice. researchgate.net

Table 1: Pharmacokinetic Parameters of Nicotine in Preclinical Models

Parameter Value Species Key Findings
Volume of Distribution (Vd) 2.6 L/kg Human Extensive tissue distribution. scispace.comnih.gov
Plasma Protein Binding < 5% Human Low binding, facilitating wide distribution. scispace.comnih.gov
Plasma Half-life (t½) 2-3 hours Human Relatively short half-life requires frequent administration to maintain steady-state levels. nih.gov
Primary Metabolizing Enzyme CYP2A6 Human Key enzyme in the conversion of nicotine to cotinine. researchgate.net
Primary Metabolite Cotinine Human Major metabolite, often used as a biomarker for nicotine exposure. nih.gov

Receptor Occupancy and Functional Correlation Studies

(-)-Nicotine-[methyl-3H] is instrumental in receptor occupancy studies, which aim to quantify the proportion of target receptors bound by a drug at a given concentration. These studies are crucial for correlating the pharmacokinetic profile of a compound with its pharmacodynamic effects.

In vitro autoradiography using (-)-Nicotine-[methyl-3H] on brain sections from animal models helps to visualize the distribution of high-affinity nicotinic acetylcholine receptors (nAChRs). High levels of binding are typically observed in regions like the thalamic nuclei, medial habenula, and interpeduncular nucleus. jneurosci.org

Functional studies often correlate receptor binding with physiological or behavioral responses. For example, the psychotropic potency of nicotine analogs has been shown to correlate with their affinity for the high-affinity nAChR binding site. nih.gov In mouse striatal synaptosomes, the binding constants of [3H]nicotine have been compared with its ability to stimulate [3H]dopamine release, indicating that the high-affinity binding site is likely the presynaptic receptor mediating this effect. nih.gov

Desensitization of nAChRs, a process where prolonged exposure to an agonist reduces the receptor's response, can also be investigated using radioligand binding and functional assays. Studies have shown that concentrations of nicotine that evoke little dopamine release can still induce receptor desensitization. nih.gov Understanding the relationship between receptor occupancy, activation, and desensitization is key to elucidating the complex pharmacology of nicotinic compounds.

Elucidation of Structure-Activity Relationships and Rational Ligand Design

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. The use of (-)-Nicotine-[methyl-3H] in competitive binding assays is a cornerstone of SAR investigations for nicotinic ligands. By measuring the ability of novel, non-radiolabeled compounds to displace (-)-Nicotine-[methyl-3H] from its binding sites on nAChRs, researchers can determine the affinity (Ki values) of these new ligands.

These studies have revealed key structural features that determine a ligand's affinity and selectivity for different nAChR subtypes. For instance, modifications to the pyridine (B92270) ring of nicotine can significantly alter its binding properties. syr.eduacs.org Substituents at the 5'- and 6'-positions of the pyridine ring are generally well-tolerated and can modulate affinity and selectivity. barrowneuro.org Similarly, alterations to the pyrrolidine (B122466) ring have been shown to impact potency. syr.edunih.gov

The data generated from SAR studies are essential for rational ligand design, a process that aims to develop new molecules with improved therapeutic properties, such as higher potency, greater selectivity for a specific nAChR subtype, or a more favorable pharmacokinetic profile. By understanding which structural modifications lead to desired changes in activity, medicinal chemists can design and synthesize novel compounds with optimized characteristics. For example, the development of selective inhibitors for the nicotine-metabolizing enzyme CYP2A6 has been guided by SAR studies of nicotine analogs. acs.org

Table 2: Structure-Activity Relationship Insights for Nicotinic Ligands

Structural Modification Effect on Activity Example
Pyridine Ring Substitution Can significantly alter affinity and selectivity for nAChR subtypes. syr.edubarrowneuro.org 6'-methyl substitution can increase potency compared to nicotine. syr.edu
Pyrrolidine Ring Modification Can impact potency. 2'-methyl substitution only slightly reduces potency, while 3'- or 5'-addition markedly decreases it. syr.edu
Replacement of Pyrrolidine Ring Can lead to potent and selective ligands. Replacement with an azabicyclo[2.2.2]octane structure has been explored. nih.gov

Affinity Labeling Techniques for Receptor Subunit Localization

Affinity labeling is a powerful technique used to identify and locate the binding sites of ligands on their target receptors. This method involves using a reactive ligand that, upon binding to the receptor, forms a covalent bond with nearby amino acid residues. While (-)-Nicotine-[methyl-3H] itself is not a photoaffinity label, the principles of its binding are fundamental to designing and interpreting affinity labeling experiments for nAChRs.

Photoaffinity labels are compounds that are chemically inert until activated by light of a specific wavelength. When a photoaffinity analog of nicotine is bound to the nAChR and then irradiated, it covalently attaches to the receptor. Subsequent analysis, often involving protein sequencing or mass spectrometry, can identify the specific amino acid residues that were labeled.

These techniques have been instrumental in mapping the agonist and competitive antagonist binding sites on nAChR subunits. conicet.gov.ar Studies have shown that the binding sites are located at the interfaces between subunits. conicet.gov.arunimib.itnih.gov For example, in the muscle-type nAChR, the high-affinity acetylcholine binding site is at the αδ subunit interface, while the low-affinity site is at the αγ interface. conicet.gov.ar Affinity labeling has helped to identify key amino acid residues within the α-subunits that are crucial for ligand binding. conicet.gov.arnih.gov

The information gained from affinity labeling, in conjunction with data from radioligand binding assays using probes like (-)-Nicotine-[methyl-3H], contributes to a detailed molecular understanding of how nicotinic ligands interact with their receptors. This knowledge is invaluable for the development of subtype-selective drugs and for understanding the structural basis of nAChR function and dysfunction.

Mechanistic Insights and Neurobiological Discoveries Enabled by Nicotine Methyl 3h

Characterization of Neuronal Nicotinic Acetylcholine (B1216132) Receptor Subunit Composition and Stoichiometry

(-)-Nicotine-[methyl-3H] has been pivotal in elucidating the complex subunit composition and stoichiometry of neuronal nAChRs. These receptors are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits. The specific combination of these subunits dictates the pharmacological and biophysical properties of the receptor. frontiersin.org

Binding assays using (-)-Nicotine-[methyl-3H] have demonstrated that it primarily labels high-affinity nAChRs in the brain. nih.govuni-regensburg.de Through competitive binding studies and the use of knockout mice lacking specific nAChR subunits, researchers have been able to identify the subtypes to which this radioligand binds. For instance, the deletion of the β2 subunit eliminates most of the high-affinity [3H]-nicotine binding sites, indicating that the majority of these sites belong to β2-containing receptors (β2* nAChRs). nih.gov The α4β2* subtype is the most prevalent high-affinity nAChR in the brain. nih.govconicet.gov.ar

Further studies have revealed that α4 and β2 subunits can assemble in two different stoichiometric arrangements: (α4)2(β2)3 and (α4)3(β2)2. frontiersin.org These stoichiometries result in receptors with high and low sensitivity to acetylcholine, respectively. frontiersin.org The use of (-)-Nicotine-[methyl-3H] in conjunction with other selective ligands and molecular techniques has been crucial in differentiating these subtypes and understanding their distribution and function. For example, while (-)-Nicotine-[methyl-3H] binds to both stoichiometries, its affinity may differ, providing a method to study their relative expression.

In addition to the widespread α4β2* nAChRs, (-)-Nicotine-[methyl-3H] has helped to characterize other subtypes, such as those containing α3, α6, and β4 subunits, particularly in specific brain regions and neuronal populations. nih.govnih.gov For example, studies on synaptosomes have used this radioligand to investigate nAChRs modulating norepinephrine (B1679862) release in the hippocampus, revealing novel subtypes like α6(α4)β2β3β4 and α6(α4)β2β3. nih.gov

Interactive Table: nAChR Subtypes Characterized Using (-)-Nicotine-[methyl-3H]

Subunit Composition Key Findings from (-)-Nicotine-[methyl-3H] Studies Brain Regions of Interest
α4β2* Represents the majority of high-affinity nicotine (B1678760) binding sites in the brain. nih.govconicet.gov.ar Essential for nicotine's rewarding effects. frontiersin.org Cortex, Hippocampus, Striatum, Thalamus uni-regensburg.denih.gov
α7 Generally exhibits lower affinity for nicotine compared to α4β2*. Often studied with α-bungarotoxin, but some studies utilize [3H]-nicotine under specific conditions. Hippocampus, Cortex, Ventral Tegmental Area nih.gov
α3β4* Found in autonomic ganglia and certain brain regions. researchgate.net Medial Habenula, Interpeduncular Nucleus nih.gov
α6β2* Primarily located on dopaminergic neurons, involved in dopamine (B1211576) release. nih.gov Striatum, Ventral Tegmental Area frontiersin.org

Role in Synaptic Transmission and Neurotransmitter System Modulation

Nicotine, by acting on nAChRs, significantly modulates synaptic transmission and the activity of various neurotransmitter systems. The use of (-)-Nicotine-[methyl-3H] has been instrumental in dissecting these complex interactions at a molecular level.

Presynaptic and Postsynaptic Receptor Functions

nAChRs are strategically located at both presynaptic and postsynaptic sites, where they can either directly mediate or modulate neuronal signaling. nih.govbiologists.com

Presynaptic Functions: A substantial number of high-affinity nicotine binding sites, labeled by (-)-Nicotine-[methyl-3H], are located on presynaptic terminals. uni-regensburg.de Activation of these presynaptic nAChRs can enhance the release of various neurotransmitters, including acetylcholine, dopamine, glutamate (B1630785), and GABA. For example, nicotine-stimulated [3H]-dopamine release from striatal synaptosomes is a classic assay that relies on the activation of presynaptic nAChRs. frontiersin.orgconsensus.app Similarly, studies have shown that presynaptic α7 and non-α7 nAChRs modulate the release of the excitatory neurotransmitter glutamate (measured as [3H]-D-aspartate release) in the frontal cortex. semanticscholar.org

Postsynaptic Functions: Postsynaptic nAChRs, when activated by acetylcholine or nicotine, lead to direct depolarization of the neuron by allowing the influx of cations like Na+ and Ca2+. This can increase neuronal excitability and trigger action potentials. While many studies focus on presynaptic modulation, the postsynaptic actions are critical for the direct excitatory effects of nicotine. Binding studies with (-)-Nicotine-[methyl-3H] on brain sections help to map the anatomical distribution of these receptors on the cell bodies and dendrites of neurons.

The dual localization of these receptors allows for a complex regulation of synaptic activity, where nicotine can both enhance the release of a neurotransmitter from a presynaptic terminal and modify the excitability of the postsynaptic neuron. semanticscholar.org

Interactions with Dopaminergic, Cholinergic, Glutamatergic, and GABAergic Systems

The widespread effects of nicotine on behavior and cognition are rooted in its ability to interact with multiple neurotransmitter systems.

Dopaminergic System: The addictive properties of nicotine are largely attributed to its interaction with the mesolimbic dopamine system. nih.gov Nicotine stimulates the firing of dopamine neurons in the ventral tegmental area (VTA) and enhances dopamine release in the nucleus accumbens (NAc). nih.gov Radioligand studies with (-)-Nicotine-[methyl-3H] have been fundamental in identifying the high-affinity α4β2* and α6β2* nAChRs on VTA dopamine neurons and their terminals in the NAc that mediate these effects. frontiersin.orgnih.gov Nicotine also modulates the function of the dopamine transporter (DAT), further influencing dopamine signaling. nih.gov

Cholinergic System: Nicotine directly acts on the cholinergic system as an agonist. (-)-Nicotine-[methyl-3H] and other cholinergic radioligands have been used to demonstrate that nicotine can act on nAChRs located on cholinergic terminals to enhance acetylcholine release, a form of positive feedback. Chronic nicotine exposure also leads to an upregulation of nAChR binding sites, a key neuroadaptation within the cholinergic system.

Glutamatergic and GABAergic Systems: Nicotine modulates the balance between excitatory and inhibitory neurotransmission by influencing the glutamatergic and GABAergic systems. nih.govnih.gov

Glutamate: Nicotine enhances glutamate release by activating presynaptic nAChRs, particularly the α7 subtype, on glutamatergic terminals in brain regions like the hippocampus, VTA, and amygdala. nih.govphysiology.orgplos.orgfrontiersin.org This leads to increased excitatory drive. Studies have shown that nicotine can trigger long-lasting facilitation of glutamatergic synapses. physiology.orgnih.gov

GABA: Nicotine also modulates inhibitory GABAergic transmission. It can enhance GABA release by activating presynaptic α4β2* nAChRs on GABAergic interneurons. nih.gov However, nAChRs on GABAergic neurons tend to desensitize more rapidly than those on glutamatergic terminals. plos.org This differential desensitization can lead to a net shift towards excitation in a circuit. plos.org

The interplay between these systems is complex. For instance, in the VTA, nicotine-induced glutamate release contributes to the burst firing of dopamine neurons, while GABA release provides an inhibitory control that is subject to rapid desensitization. nih.govunimore.it

Interactive Table: Neurotransmitter System Interactions

System Key Interaction with nAChRs Role of (-)-Nicotine-[methyl-3H]
Dopaminergic Stimulates dopamine release in reward pathways (VTA, NAc). nih.gov Identified high-affinity α4β2* and α6β2* nAChRs on dopamine neurons. frontiersin.orgnih.gov
Cholinergic Acts as a direct agonist, can enhance ACh release. Characterized nAChR binding sites and their upregulation.
Glutamatergic Enhances release of excitatory glutamate. nih.govplos.org Helped delineate the role of presynaptic nAChRs in modulating glutamate release. semanticscholar.org
GABAergic Modulates release of inhibitory GABA. nih.govplos.org Contributed to understanding nAChR subtypes on GABAergic terminals. nih.gov

Neuroadaptations Following Chronic Ligand Exposure in Preclinical Models

Chronic exposure to nicotine leads to significant and lasting changes in the brain, including alterations in receptor density and function, which are believed to underlie tolerance and dependence.

Mechanisms of Receptor Upregulation and Desensitization

Two of the most prominent neuroadaptations to chronic nicotine are receptor desensitization and upregulation.

Desensitization: Prolonged or repeated exposure to an agonist like nicotine causes nAChRs to enter a desensitized state, where the channel is closed and unresponsive to the agonist. nih.govuky.edu This is a form of functional antagonism. nih.gov Desensitization is a complex process, with different nAChR subtypes showing different rates and extents of desensitization. nih.gov For instance, α4β2* receptors on GABAergic neurons in the VTA desensitize more readily than α7* receptors on glutamatergic terminals. nih.govplos.org

Upregulation: Paradoxically, chronic nicotine exposure leads to an increase in the number of high-affinity nAChR binding sites, a phenomenon known as upregulation. nih.goveneuro.org This has been consistently demonstrated in preclinical models and post-mortem studies of human smokers using radioligands like (-)-Nicotine-[methyl-3H] and [3H]-cytisine. nih.gov The increase in binding sites is reversible, returning to baseline levels after a period of withdrawal.

The leading hypothesis is that receptor desensitization triggers upregulation. conicet.gov.aruky.edujneurosci.org Studies using cell lines expressing α4β2 receptors have shown a direct correlation between the nicotine concentrations that cause desensitization and those that induce upregulation of [3H]-nicotine binding sites. jneurosci.org The upregulation may act as a compensatory mechanism to counteract the prolonged desensitization-induced receptor inactivation. nih.gov While initially thought to reflect an increase in total receptor protein, some evidence suggests upregulation might involve a conformational shift of receptors into a high-affinity, but potentially non-functional, state. nih.gov

Effects on Neuronal Plasticity and Defined Neural Circuitry

The neuroadaptations induced by chronic nicotine exposure extend beyond receptor numbers to alter synaptic strength and the function of entire neural circuits. nih.gov

Neuronal Plasticity: Nicotine can modulate long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that underlie learning and memory. nih.gov In the hippocampus, for example, nicotine can lower the threshold for inducing LTP at glutamatergic synapses. nih.gov Chronic nicotine exposure can alter these plastic processes. For instance, prenatal exposure to nicotine can ablate the normal synaptic facilitation induced by acute nicotine in the amygdala. physiology.org These changes in synaptic plasticity are thought to contribute to the cognitive effects of nicotine and the persistent behavioral changes seen in addiction. nih.gov

Defined Neural Circuitry: Chronic nicotine reshapes the function of key neural circuits involved in reward, aversion, and cognitive control, such as the cortico-limbic network. nih.gov Upregulation of nAChRs in specific circuits, like the medial habenula-interpeduncular nucleus pathway, is a critical plastic change that may drive the negative affective states associated with nicotine withdrawal. eneuro.org Systemic nicotine has been shown to sharpen receptive fields in the primary auditory cortex by integrating its actions at both cortical and subcortical levels of the auditory pathway, demonstrating its ability to modulate sensory processing circuits. eneuro.org These circuit-level adaptations, driven by the molecular changes in nAChRs, are fundamental to the long-term behavioral consequences of nicotine use and addiction. nih.gov

Investigations in Preclinical Models of Neurological and Psychiatric Conditions

The radiolabeled compound (-)-Nicotine-[methyl-3H], often denoted as [3H]nicotine, has been an invaluable tool in neuroscience research, particularly in the study of neurological and psychiatric disorders where the nicotinic acetylcholine receptor (nAChR) system is implicated. nih.gov By enabling the precise quantification and localization of high-affinity nAChRs in the brain, this radioligand has provided critical insights into the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. nih.gov Preclinical animal models, which aim to replicate aspects of these human diseases, have extensively utilized [3H]nicotine for autoradiography and receptor binding assays to map nAChR distribution and density, and to understand how these receptors are altered by disease processes and potential therapeutic interventions.

Alzheimer's Disease

Post-mortem studies of brains from individuals with Alzheimer's disease (AD) have consistently shown a significant reduction in the number of nAChRs, particularly the α4β2 subtype, in brain regions critical for memory and cognition, such as the cerebral cortex and hippocampus. snmjournals.orgnih.gov Preclinical research using [3H]nicotine in animal models of AD has corroborated these findings and allowed for a more dynamic investigation of these changes. For instance, studies using [11C]nicotine, a PET imaging analogue, have demonstrated a severe loss of nAChRs in the brains of living AD patients, with the degree of loss correlating with the severity of cognitive impairment. nih.gov Animal models, including APP transgenic mice, have been instrumental in exploring the mechanisms behind these changes. Research indicates that nicotine can inhibit the deposition and aggregation of amyloid-β (Aβ) plaques, a key pathological hallmark of AD, in the cortex and hippocampus of these mice. nih.gov

Interactive Table: [3H]Nicotine Binding in Preclinical Alzheimer's Disease Models
Animal ModelBrain RegionKey Finding with [3H]Nicotine or AnalogueImplication for AD PathophysiologyCitation
APP Transgenic MiceCortex, HippocampusNicotine administration inhibits Aβ deposition and aggregation.Suggests a protective role for nAChR activation against amyloid pathology. nih.gov
Aged PrimatesCerebral CortexAge-related decline in [3H]nicotine binding sites observed.Models the nAChR loss seen in human aging and AD, providing a platform to test interventions. escholarship.org
Rat model of ADCerebral Cortex, HippocampusSignificant decrease in high-affinity [3H]nicotine binding sites.Confirms that nAChR loss is a consistent feature in various AD models. nih.govd-nb.info

Parkinson's Disease

The neurodegenerative process in Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to severe motor deficits. nih.gov Epidemiological studies have long suggested an inverse relationship between smoking and the risk of developing PD, pointing to a potential neuroprotective role for nicotine. nih.gov Preclinical studies using [3H]nicotine have been crucial in exploring this link. Receptor binding studies in animal models of PD, such as those induced by toxins like MPTP or 6-hydroxydopamine, have revealed significant alterations in nAChR populations. nih.govpeerj.com Research using [3H]nicotine has shown a decline of approximately 50% in nAChR binding in the striatum, substantia nigra, cortex, and hippocampus of parkinsonian animal models, mirroring findings in human PD brains. nih.gov These models have been essential for demonstrating that nicotine can protect against neurotoxin-induced damage to the nigrostriatal dopamine system and can improve motor function. d-nb.infopeerj.com

Interactive Table: Impact of Nicotine in Preclinical Parkinson's Disease Models
Animal ModelTreatment/ObservationEffect on Motor SymptomsEffect on Dopaminergic SystemCitation
MPTP-lesioned MonkeysNicotine or nAChR agonistsImproves antiparkinsonian action of levodopa; reduces L-dopa-induced dyskinesias.Protects against MPTP-induced synaptic and dopaminergic dysfunction. nih.govfrontiersin.orgfrontiersin.org
6-OHDA-lesioned RatsNicotine or nAChR agonistsReduces apomorphine-induced turning behavior.Protects dopaminergic neurons from toxin-induced death. nih.govpeerj.com
Methamphetamine-treated RodentsNicotineProvides neuroprotection against dopamine neuron toxicity.Increases expression of neurotrophic factors in the striatum. peerj.comfrontiersin.org

Schizophrenia

The high prevalence of smoking among individuals with schizophrenia has prompted extensive research into the role of the nicotinic system in the pathophysiology of the disorder, often framed within a "self-medication" hypothesis. nih.gov Preclinical models, such as the neonatal ventral hippocampal lesion (NVHL) rat model, have been employed to investigate this relationship. nih.gov Studies using radioligands like [3H]epibatidine, which has a high affinity for α4β2* nAChRs similar to [3H]nicotine, have shown that adult NVHL rats exhibit reduced nAChR binding in the medial prefrontal cortex, a finding consistent with some human imaging studies of schizophrenia. nih.gov However, these preclinical studies have yielded complex results, indicating that while nicotine robustly upregulates nAChRs, it does not necessarily reverse the core cognitive deficits in the animal model, challenging simpler versions of the self-medication hypothesis. nih.gov Other research in a G72 transgenic mouse model of schizophrenia found that chronic nicotine administration normalized a dysregulated oxytocinergic system, which may contribute to its effects on cognitive symptoms. researchgate.net

Interactive Table: nAChR Alterations in Preclinical Schizophrenia Models
Animal ModelBrain RegionKey Finding with Nicotinic RadioligandImplication for Schizophrenia ResearchCitation
NVHL Rat ModelMedial Prefrontal CortexReduced [3H]epibatidine binding (~12% decrease).Models the nAChR deficits observed in human schizophrenia patients. nih.gov
NVHL Rat ModelFrontal-cortical-striatal regionsNicotine history elevated nAChRs (>30%) but did not interact with the lesion-induced deficit.Questions the hypothesis that nicotine specifically reverses nAChR density abnormalities in schizophrenia. nih.gov
G72 Transgenic MouseCingulate Cortex, Central AmygdalaHigher baseline oxytocin (B344502) receptor binding, which was reversed by chronic nicotine.Suggests nicotine may exert effects by modulating other neurotransmitter systems dysregulated in schizophrenia. researchgate.net

Depression and Anxiety

The link between smoking and mood and anxiety disorders is well-established. nih.govoxfordre.com Preclinical research has utilized [3H]nicotine and other nAChR radioligands to probe the underlying neurobiology. The Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, exhibits higher densities of α4β2 nAChRs in several brain regions, including the frontal cortex and striatum, as measured by [3H]cytisine binding. nih.gov This finding implicates central nicotinic receptors in the depressive characteristics of these rats. nih.gov In studies related to anxiety, chronic nicotine administration was found to upregulate nAChRs in the cortex, hippocampus, and thalamus of mice, which correlated with anxiolytic-like effects in behavioral tests. upenn.edu Research has also shown that α4β2* nAChRs are critical for mediating the anxiety-relieving effects of nicotine. jneurosci.org The use of [3H]nicotine and related ligands allows researchers to quantify these receptor changes and correlate them with behavioral outcomes, providing a mechanistic link between nAChR function and mood regulation. escholarship.orgupenn.edu

Interactive Table: nAChR Findings in Preclinical Models of Depression and Anxiety
Condition/ModelKey Finding with Nicotinic RadioligandBehavioral CorrelationImplicationCitation
Depression (FSL Rat Model)Higher [3H]cytisine binding (α4β2 subtype) in frontal cortex, striatum, midbrain.Exaggerated immobility in forced swim test, which is improved by nicotine.Suggests that alterations in central nAChRs are involved in depressive phenotypes. nih.gov
Anxiety (Mouse Model)Chronic nicotine and varenicline (B1221332) upregulated nAChRs in cortex, hippocampus, striatum, thalamus.Anxiolytic-like effects observed in the marble-burying test.Links the regulation of nAChR levels to the modulation of anxiety-like behaviors. upenn.edu
Anxiety (Mouse Model)Targeted deletion of α4 nAChR subunit from dopaminergic neurons.Decreased sensitivity to the anxiolytic effects of nicotine.Demonstrates the necessity of α4-containing nAChRs on dopamine neurons for nicotine's anxiety-reducing properties. jneurosci.org

Future Directions and Emerging Research Avenues for Nicotine Methyl 3h

Integration with Advanced Preclinical Neuroimaging Techniques (e.g., Micro-PET/SPECT Development)

While (-)-Nicotine-[methyl-3H] is not directly suitable for in vivo imaging with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), it serves an indispensable, complementary role in the development and validation of new imaging agents for these advanced techniques. nih.gov PET and SPECT require positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radionuclides, respectively, to generate three-dimensional images of biological processes in vivo. nih.govtracercro.com

The integration of (-)-Nicotine-[methyl-3H] with the development of micro-PET/SPECT probes occurs primarily at the validation stage. Preclinical imaging platforms that combine PET, SPECT, and Computed Tomography (CT) allow for detailed in vivo studies in small animals. ohsu.edu Before a novel nAChR radiotracer designed for PET or SPECT can be used with confidence, its binding characteristics must be thoroughly validated. This is where (-)-Nicotine-[methyl-3H] is crucial. Researchers use it in traditional in vitro techniques, such as brain slice autoradiography and membrane binding assays, to:

Confirm Target Engagement: By comparing the binding patterns of a new PET/SPECT ligand with the well-established distribution of nAChRs as mapped by (-)-Nicotine-[methyl-3H], researchers can verify that the new tracer is binding to the intended target.

Determine Binding Affinity and Specificity: Competitive binding experiments using (-)-Nicotine-[methyl-3H] are conducted to measure the affinity (Ki) of new, non-radioactive ligand candidates, which is a critical step in selecting compounds for radiolabeling. nih.gov

Validate In Vivo Imaging Data: Post-mortem analysis of animal brains following in vivo PET or SPECT scans often includes autoradiography with (-)-Nicotine-[methyl-3H] to provide a gold-standard anatomical correlation for the in vivo signal.

For example, early PET studies utilized [11C]nicotine to image nAChRs in the human brain. frontiersin.org The knowledge gained from decades of research with [3H]nicotine was fundamental to interpreting the results from these initial in vivo studies. snmjournals.org Therefore, the future of nAChR neuroimaging will see (-)-Nicotine-[methyl-3H] continuing to be a vital tool for the preclinical validation pipeline of next-generation PET and SPECT radioligands.

Development of Novel Radioligands and Imaging Probes Based on Nicotine (B1678760) Scaffolds

The chemical structure of nicotine, a simple pyridinyl-pyrrolidine, has served as the foundational scaffold for the development of more advanced radioligands for nAChRs. While (-)-Nicotine-[methyl-3H] is excellent for in vitro assays, researchers have sought to create probes with improved properties for in vivo imaging, such as higher affinity, greater subtype selectivity, and more favorable kinetics. nih.gov

The development process involves modifying the nicotine scaffold to optimize its interaction with specific nAChR subtypes, particularly the α4β2 and α7 subtypes, which are implicated in various neurological and psychiatric disorders. nih.govnih.govxml-journal.net Efforts have focused on creating both agonists and antagonists with high affinity for these receptors.

Key advancements in this area include the development of PET radioligands that, while not all direct derivatives, were conceptualized from the understanding of the nAChR pharmacophore provided by nicotine binding studies. Examples of such probes targeting different nAChR subtypes are detailed below.

RadioligandTarget SubtypeImaging ModalityKey Characteristics
2-[18F]F-A-85380 ([18F]2-FA)α4β2PETAn early, widely used tracer for imaging α4β2 nAChRs. frontiersin.org
[18F]Flubatineα4β2PETExhibits favorable kinetics for quantifying receptor density. frontiersin.org
[18F]-(−)-NCFHEBα4β2PETShows high specific-to-nonspecific binding ratio in non-human primates. nih.gov
[18F]ASEMα7PETA promising tracer for imaging the low-density α7 nAChR subtype. nih.govnih.gov
[18F]DBT-10α7PETA selective α7 nAChR ligand evaluated in nonhuman primates. nih.govresearchgate.net

The ongoing challenge is to develop ligands with sufficient brain penetration and specificity to accurately quantify receptor density, which is often low. nih.gov Future research will continue to build upon the nicotine scaffold and related structures, using insights from (-)-Nicotine-[methyl-3H] binding studies to inform the rational design of new PET and SPECT probes with superior imaging properties. benthamscience.com

High-Throughput Screening and Preclinical Drug Discovery Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries to identify compounds with desired biological activity. nih.gov Radioligand binding assays are a key HTS methodology, and (-)-Nicotine-[methyl-3H] is ideally suited for this application in the context of nAChR drug discovery.

In a typical HTS setup for nAChR antagonists or modulators, membranes from cells expressing a specific nAChR subtype are incubated with (-)-Nicotine-[methyl-3H] and a test compound from a library. nih.gov The ability of the test compound to inhibit the binding of (-)-Nicotine-[methyl-3H] is measured by a decrease in radioactivity. This approach allows for the efficient screening of thousands of compounds to identify "hits."

The advantages of using (-)-Nicotine-[methyl-3H] in HTS include:

Well-Characterized Binding: Its pharmacology is extensively documented, providing a reliable baseline.

High Signal-to-Noise Ratio: Its high specific activity allows for sensitive detection.

Versatility: It can be used to screen for compounds targeting various nAChR subtypes where it shows affinity.

Recent advancements have led to the development of HTS-friendly cell-based assays that use membrane potential dyes as a readout of nAChR function. nih.gov While these functional assays are powerful, initial hit identification and characterization often rely on classic binding assays. (-)-Nicotine-[methyl-3H] remains a critical tool for validating hits from functional screens and for conducting secondary screening to determine binding affinities and specificities. As drug discovery becomes more automated and data-intensive, the role of robust, reliable tools like (-)-Nicotine-[methyl-3H] in the preclinical pipeline will continue to be essential for identifying the next generation of nAChR-targeted drugs. researchgate.net

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and stability of (-)-Nicotine-[methyl-³H] in experimental setups?

  • Methodological Answer : Purity assessment requires high-performance liquid chromatography (HPLC) with radiometric detection to quantify tritium-specific activity, complemented by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Stability testing involves storing aliquots under varying conditions (e.g., temperature, pH) and monitoring radiolytic decomposition via periodic HPLC analysis. Protocols from journals like Medicinal Chemistry Research emphasize including batch-specific certificates of analysis and validating storage conditions (e.g., -80°C in ethanol/water mixtures) to minimize degradation .

Q. What are the standard protocols for quantifying (-)-Nicotine-[methyl-³H] uptake in cell-based assays?

  • Methodological Answer : Use scintillation counting with quench correction for radioactivity measurement. Pre-treat cells with transport inhibitors (e.g., hemicholinium-3 for choline transporters) to distinguish passive diffusion from active uptake . Normalize counts per minute (CPM) to total protein content (Bradford assay) and validate with negative controls (e.g., cold nicotine competition). Refer to Biomedical Chemistry: Research and Methods for detailed cell culture and scintillation protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities using (-)-Nicotine-[methyl-³H] across studies?

  • Methodological Answer : Discrepancies often arise from assay variables such as buffer composition (e.g., Tris vs. HEPES affecting pH), temperature (4°C vs. 37°C altering binding kinetics), or receptor isoform specificity. Perform saturation binding assays with systematic controls (e.g., non-specific binding with 100 μM unlabeled nicotine) and validate using homologous competition experiments. Statistical tools like Limma P-value analysis (as in In Utero Exposure to a High-Fat Diet) can identify outliers . Cross-reference data with standardized databases (e.g., PubChem, ChemSpider) for consistency checks .

Q. What advanced techniques complement (-)-Nicotine-[methyl-³H] in studying nicotinic acetylcholine receptor (nAChR) dynamics?

  • Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) for structural insights into ligand-receptor interactions, validated by radioactive displacement assays . Pair with fluorescence polarization for real-time binding kinetics or metabolomics (LC-MS/MS) to track nicotine metabolites. Ensure data interoperability using FAIR-compliant repositories (e.g., Chemotion ELN) for cross-disciplinary validation .

Q. How should researchers design longitudinal studies to assess the metabolic fate of (-)-Nicotine-[methyl-³H] in vivo?

  • Methodological Answer : Use dual-isotope labeling (³H for nicotine, ¹⁴C for metabolites) in animal models, with timed tissue sampling (e.g., liver, brain). Employ accelerator mass spectrometry (AMS) for ultra-sensitive detection of low-abundance metabolites. Follow guidelines from National Institute for Health and Clinical Excellence for ethical and statistical rigor, including power analysis and mixed-effects models to account for inter-individual variability .

Data Analysis & Reproducibility

Q. What strategies mitigate batch-to-batch variability in (-)-Nicotine-[methyl-³H] radiolabeling efficiency?

  • Methodological Answer : Standardize synthesis protocols using tritium gas exchange under controlled catalysis (e.g., palladium-based). Validate each batch via thin-layer chromatography (TLC) with autoradiography and compare specific activity (Ci/mmol) against historical data . Publish raw datasets in repositories like RADAR4Chem to enhance transparency .

Q. How can researchers validate unexpected results in autoradiography using (-)-Nicotine-[methyl-³H]?

  • Methodological Answer : Confirm findings with orthogonal methods (e.g., immunohistochemistry for nAChR subunits) and replicate experiments across multiple laboratories. Use motif analysis tools (e.g., MOTIF Search) to identify potential off-target binding sites, as demonstrated in In Utero Exposure to a High-Fat Diet . Document all parameters (exposure time, emulsion batch) in supplementary materials to aid reproducibility .

Ethical & Technical Compliance

Q. What are the best practices for citing chemical data from (-)-Nicotine-[methyl-³H] studies to ensure academic integrity?

  • Methodological Answer : Adhere to ACS style guidelines, citing primary sources (e.g., experimental protocols from Beilstein Journal of Organic Chemistry) and raw data repositories (e.g., NIST Chemistry WebBook for physicochemical properties) . Avoid non-peer-reviewed platforms (e.g., Wikipedia) and use Zotero for citation management .

Q. How should researchers address conflicting spectral data (e.g., NMR) when characterizing (-)-Nicotine-[methyl-³H] derivatives?

  • Methodological Answer : Re-run spectra under standardized conditions (e.g., 500 MHz, CDCl₃ solvent) and compare with reference libraries (e.g., NMRShiftDB). For unresolved conflicts, consult collaborative platforms like NFDI4Chem’s terminology service for expert validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.